4-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-4-[4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-17-5-7-20(8-6-17)26-15-19(14-22(26)27)23(28)25-12-9-18(10-13-25)16-29-21-4-2-3-11-24-21/h2-8,11,18-19H,9-10,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJOOVVFJSVRKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)CSC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridin-2-ylthio group: This can be achieved by reacting pyridine-2-thiol with an appropriate alkylating agent.
Attachment to the piperidine ring: The pyridin-2-ylthio group can be attached to a piperidine derivative through nucleophilic substitution.
Formation of the pyrrolidin-2-one ring: This step might involve cyclization reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridin-2-ylthio group.
Reduction: Reduction reactions might target the carbonyl group in the piperidine-1-carbonyl moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it might be studied for its potential effects on cellular processes or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “4-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogs of Pyrrolidin-2-one Derivatives
The following table summarizes key structural analogs and their properties:
Key Comparative Analysis
Substituent Effects on Bioactivity
- Pyridin-2-ylthio-methyl vs. Chloromethyl ( vs.
- Piperidine-1-carbonyl vs. Piperazine ( vs. Target) : Piperidine in the target compound likely confers rigidity and moderate lipophilicity, whereas piperazine in enhances solubility due to its basic nitrogen, making it more suitable for aqueous environments.
- Aryl Group Variations ( vs.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (~450 g/mol) aligns with drug-like properties, while ’s analog (464.95 g/mol) approaches the upper limit for oral bioavailability .
- Lipophilicity : The trifluoromethyl group in significantly increases lipophilicity, which may improve blood-brain barrier penetration but reduce solubility . In contrast, the target compound’s pyridin-2-ylthio group balances polarity and lipophilicity.
Biological Activity
4-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one, with the CAS number 1421456-00-9, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 409.5 g/mol. The structure features a pyridine ring, a piperidine ring, and a pyrrolidinone moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1421456-00-9 |
| Molecular Formula | C23H27N3O2S |
| Molecular Weight | 409.5 g/mol |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar functional groups can inhibit cell proliferation in various cancer cell lines, including HepG2 and others. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A related compound was tested for antiproliferative activity against HepG2 cells, demonstrating an IC50 value of approximately 10 μM. Molecular docking studies suggested strong interactions with key targets involved in cell proliferation pathways, indicating a potential for further development as an anticancer agent .
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). Similar compounds have shown the ability to cross the blood-brain barrier (BBB) and exhibit anti-inflammatory effects.
Mechanism of Action:
The neuroprotective effects are attributed to the inhibition of the NF-κB signaling pathway and reduction of reactive oxygen species (ROS) production. In vivo studies demonstrated significant improvement in cognitive function in scopolamine-induced AD models when treated with related compounds .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders. In vitro assays have indicated that derivatives exhibit potent inhibitory activity against these enzymes.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| AChE | Competitive | 5.0 μM |
| BuChE | Mixed-type | 3.0 μM |
Q & A
Q. How can I optimize the synthesis of this compound to improve yield and purity?
Answer: Key steps include:
- Reaction Conditions : Use anhydrous dichloromethane (DCM) with NaOH for nucleophilic substitution, as described in piperidine-pyridine coupling protocols .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound. Adjust solvent ratios based on TLC monitoring .
- Catalysis : Optimize catalytic p-toluenesulfonic acid (p-TSA) concentrations for cyclization steps, as demonstrated in pyrrolidinone syntheses .
- Yield Monitoring : Track intermediates via LC-MS to identify bottlenecks (e.g., incomplete coupling or oxidation) .
Q. What analytical methods are critical for confirming the compound’s structure?
Answer:
- NMR Spectroscopy : Use and NMR to verify piperidine, pyrrolidinone, and p-tolyl moieties. Look for characteristic shifts (e.g., pyrrolidinone carbonyl at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- IR Spectroscopy : Identify thioether (C-S, ~600–700 cm) and carbonyl (C=O, ~1650 cm) stretches .
Q. What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particulate matter may irritate respiratory pathways) .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide SDS (e.g., PK00698E-1) .
Advanced Research Questions
Q. How can I resolve contradictions in reported biological activity data for this compound?
Answer:
- Assay Validation : Replicate experiments using standardized protocols (e.g., IC determination in kinase inhibition assays) and include positive controls (e.g., staurosporine) .
- Structural Confirmation : Re-analyze compound batches via XRD or 2D NMR (e.g., NOESY) to rule out stereochemical impurities .
- Meta-Analysis : Compare datasets across studies while controlling for variables (e.g., cell line viability, serum concentration) .
Q. What computational strategies can predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME or QikProp to estimate logP (<3 for oral bioavailability), polar surface area (<140 Å), and P-glycoprotein substrate likelihood .
- Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina; validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Metabolic Pathways : Predict CYP450 metabolism via StarDrop or MetaSite .
Q. How can I design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
- Scaffold Modification : Synthesize analogs with variations in:
- Biological Testing : Screen analogs in dose-response assays (e.g., 10 nM–100 µM) against target enzymes/cell lines. Use ANOVA for statistical significance (p<0.05) .
- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (logP, H-bond donors) with activity .
Q. What experimental designs validate the compound’s mechanism of action in cellular models?
Answer:
- Gene Knockdown : Use siRNA/shRNA to silence putative targets (e.g., PI3K/AKT pathway) and assess rescue effects .
- Western Blotting : Quantify phosphorylation levels of downstream markers (e.g., p-AKT, p-ERK) after treatment .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stability shifts in lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
